Alrestatin (AY-22,284) is a synthetic organic compound widely employed in biochemical and pharmacological research as an aldose reductase inhibitor (ARI). [, , , ] ARIs are a class of compounds that block the activity of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. [, , ]
Alrestatin was first synthesized in 1969 and is recognized as the first aldose reductase inhibitor with oral bioavailability to undergo clinical trials in the late 1970s and early 1980s. Despite its initial promise, development was halted due to poor trial quality and significant adverse effects, notably hepatotoxicity. Alrestatin is structurally related to tolrestat, another aldose reductase inhibitor that was briefly marketed before its withdrawal in 1997. It is important to note that alrestatin has not been approved for clinical use .
The synthesis of alrestatin involves the reaction between naphthalic anhydride and glycine. This method highlights the compound's synthetic accessibility, although detailed reaction conditions are often proprietary or unpublished. The general reaction can be outlined as follows:
Research has also explored derivatives of alrestatin with modifications to enhance biological activity or reduce toxicity .
The molecular structure of alrestatin can be characterized by its unique arrangement of atoms that confer its biological activity. The compound's molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Structural analyses using techniques such as X-ray crystallography have provided insights into how alrestatin binds to aldose reductase, revealing critical interactions that underpin its mechanism of action .
Alrestatin primarily functions through reversible binding to aldose reductase, inhibiting its enzymatic activity. The key chemical reactions involving alrestatin include:
These reactions are crucial in understanding how alrestatin can mitigate complications arising from excessive sorbitol accumulation in diabetic patients .
The mechanism of action for alrestatin involves its competitive inhibition of aldose reductase, which is responsible for converting glucose into sorbitol via the reduction process using NADPH as a cofactor. By inhibiting this enzyme:
Studies have demonstrated that alrestatin binds effectively to the enzyme's active site, blocking substrate access and altering enzyme kinetics .
Alrestatin exhibits several notable physical and chemical properties:
These properties influence both the pharmacokinetics and pharmacodynamics of alrestatin when considered for therapeutic applications .
While alrestatin has not achieved clinical approval due to safety concerns, its scientific applications remain relevant:
Ongoing research continues to explore modifications of alrestatin that could lead to safer alternatives or novel therapeutic agents targeting similar pathways .
Alrestatin (AY-22,284), developed by Wyeth Laboratories in the early 1970s, was the first aldose reductase inhibitor (ARI) to undergo comprehensive clinical evaluation for diabetic complications. Its identification stemmed from systematic screening of carboxylic acid derivatives, targeting the polyol pathway's rate-limiting enzyme, aldose reductase (AR). Alrestatin's core structure features a naphthalene-acetic acid scaffold, which binds competitively to AR's anion-binding pocket via its ionized carboxylate group [3] [10]. In vitro studies demonstrated an IC₅₀ of 148 μM against human lens aldose reductase, establishing its role as a reference compound for subsequent ARI development [10].
Early biochemical characterization revealed Alrestatin’s mechanism: it inhibited sorbitol accumulation in human diabetic lenses by 70–80% when applied at 0.1 mM concentrations, confirming target engagement [10]. Notably, its efficacy was lower in vivo due to poor membrane permeability and rapid systemic clearance, limiting tissue penetration in nerves and ocular tissues [3] [6]. Despite this, Alrestatin validated the "osmotic hypothesis" in diabetic complications. For example, it reduced glucose-induced swelling in human lenses by blocking sorbitol-driven osmotic stress, providing foundational proof that AR inhibition could mitigate cellular damage in hyperglycemia [10].
Year | Key Finding | Significance |
---|---|---|
1975 | Synthesis by Wyeth Laboratories | First potent carboxylic acid-based ARI |
1979 | Inhibition of sorbitol in human diabetic lenses | Confirmed target engagement in relevant human tissue |
1980 | Reduction of lens osmotic swelling | Provided mechanistic validation of the polyol pathway's role in diabetic complications |
Alrestatin’s limitations catalyzed research into AR’s structural biology. Crystallography later revealed that its moderate potency arose from partial occupancy of AR’s hydrophobic substrate pocket, a flaw addressed in next-generation inhibitors [3] [7].
Alrestatin’s mixed clinical outcomes—modest efficacy in neuropathy trials but negligible effects on retinopathy—highlighted key challenges for ARIs: improving tissue permeability, metabolic stability, and AR isoform selectivity. This spurred development of two successor classes: spirohydantoins (e.g., Sorbinil) and acidic derivatives (e.g., Tolrestat, Epalrestat) [3] [6].
Sorbinil, a spirohydantoin derivative, exhibited 10-fold greater potency (IC₅₀ ~15 nM) than Alrestatin due to deeper penetration into AR’s catalytic cleft. However, it caused hypersensitivity reactions in 10% of patients, linked to its hydantoin ring, leading to withdrawal [3] [6]. Tolrestat, a trifluoromethylphenoxyacetic acid derivative, improved metabolic stability but retained Alrestatin’s carboxylic acid group, achieving clinical use for neuropathy before hepatotoxicity concerns halted production [1] [6].
Epalrestat, the only clinically approved ARI (marketed in Japan, China, and India since 1992), emerged as Alrestatin’s direct successor. Its design incorporated a rhodanine ring and unsaturated carboxylic acid, enhancing AR binding affinity (IC₅₀ = 72 nM) and tissue retention. Unlike Alrestatin, Epalrestat showed reproducible benefits in diabetic neuropathy, including nerve conduction velocity improvement and sorbitol reduction in erythrocytes [3] [9].
Inhibitor | Structural Class | IC₅₀ (AR) | Advantages vs. Alrestatin | Clinical Status |
---|---|---|---|---|
Alrestatin | Naphthalene-acetic acid | 148 μM | Prototype; validated AR target | Withdrawn (limited efficacy) |
Sorbinil | Spirohydantoin | 15 nM | Higher potency; tissue penetration | Withdrawn (safety) |
Tolrestat | Trifluoromethylphenoxy acid | 35 nM | Improved pharmacokinetics | Withdrawn (hepatotoxicity) |
Epalrestat | Rhodanine-carboxylic acid | 72 nM | Oral bioavailability; clinical efficacy in neuropathy | Approved (Asia) |
Ranirestat | Phthalazinone-glyoxylic acid | 11 nM | Long half-life; nerve-specific distribution | Phase III trials |
Recent ARIs (e.g., Ranirestat) address Alrestatin’s shortcomings through rational design:
Alrestatin’s legacy persists in structure-activity relationship (SAR) models. Computational docking studies, informed by Alrestatin’s binding pose, continue to guide ARI optimization—notably in designing non-carboxylic acid inhibitors (e.g., benzopyran derivatives) to circumvent pharmacokinetic flaws [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: